molecular formula C18H23FN2O2 B6057570 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide

2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide

Cat. No. B6057570
M. Wt: 318.4 g/mol
InChI Key: LDDBZVRKKWWCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide, also known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as histone deacetylase inhibitors (HDACi), which have shown promise in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide is through inhibition of histone deacetylase (HDAC), which leads to increased acetylation of histones. This results in changes in gene expression, which can have therapeutic effects. In addiction, 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide has been shown to reduce drug-seeking behavior through its effects on the reward pathway. In neurological disorders, 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide has been shown to improve cognitive function and reduce neurodegeneration.
Biochemical and Physiological Effects
2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide has been shown to have a number of biochemical and physiological effects. In preclinical models, 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide has been shown to reduce drug-seeking behavior, improve cognitive function, and reduce neurodegeneration. In addition, 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide is that it has been extensively studied in preclinical models, which has provided valuable insights into its potential therapeutic applications. However, one limitation is that the compound has not yet been studied in clinical trials, which limits our understanding of its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide. One direction is to further investigate its potential therapeutic applications in addiction and neurological disorders. Another direction is to study its safety and efficacy in clinical trials. Additionally, there is potential to develop new derivatives of 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide that may have improved therapeutic properties. Overall, 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide is a promising compound with potential applications in a variety of neurological and psychiatric disorders.

Synthesis Methods

2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide is synthesized through a multi-step process involving the reaction of cyclopentylamine with 3-fluorobenzyl bromide to form 2-cyclopentyl-N-(3-fluorobenzyl)acetamide. This intermediate is then reacted with pyrrolidine and acetic anhydride to form 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide. The synthesis of 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide has been optimized to produce the compound in high purity and yield.

Scientific Research Applications

2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have efficacy in preclinical models of addiction, including cocaine, heroin, and alcohol addiction. 2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, including Huntington's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

2-cyclopentyl-N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-15-7-3-6-14(8-15)11-21-12-16(10-18(21)23)20-17(22)9-13-4-1-2-5-13/h3,6-8,13,16H,1-2,4-5,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDBZVRKKWWCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CC(=O)N(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide

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